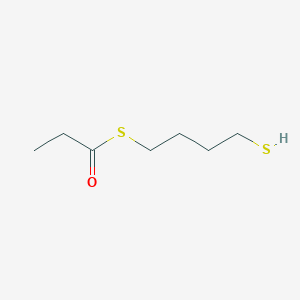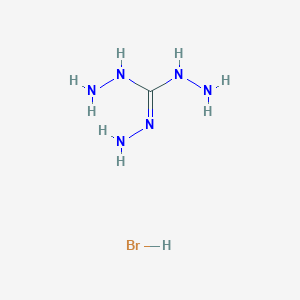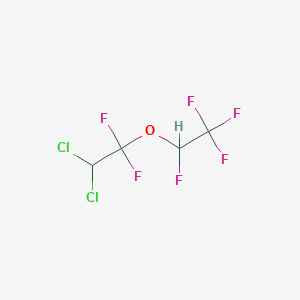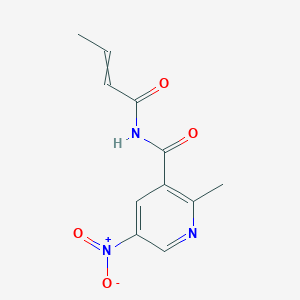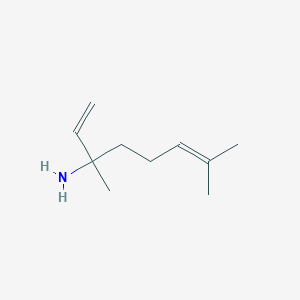
3,7-Dimethyl-1,6-octadien-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-1,6-octadien-3-amine is an organic compound with the molecular formula C10H19N. It is a derivative of octadiene and contains both amine and diene functional groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,6-octadien-3-amine typically involves the following steps :
Geraniol Trichloroacetimidate Formation: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (between -10°C and 0°C) to form geraniol trichloroacetimidate.
Formation of 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene: The geraniol trichloroacetimidate is then refluxed in xylene for 8 hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.
Formation of this compound: Finally, the 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene is treated with aqueous sodium hydroxide and ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,7-Dimethyl-1,6-octadien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene group into single bonds, resulting in saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated amines.
科学的研究の応用
3,7-Dimethyl-1,6-octadien-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3,7-Dimethyl-1,6-octadien-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The diene group can participate in various chemical reactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
Linalool: 3,7-Dimethyl-1,6-octadien-3-ol, a related compound with a hydroxyl group instead of an amine group.
Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol, a stereoisomer of geraniol.
Uniqueness
3,7-Dimethyl-1,6-octadien-3-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
3,7-dimethylocta-1,6-dien-3-amine |
InChI |
InChI=1S/C10H19N/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8,11H2,2-4H3 |
InChIキー |
HERSWHWQXZRIDA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C=C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



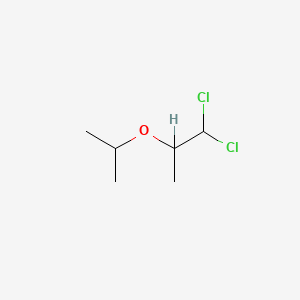
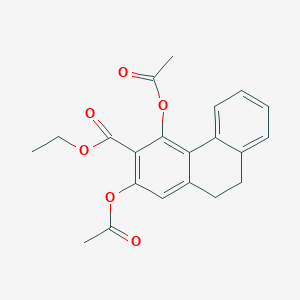
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
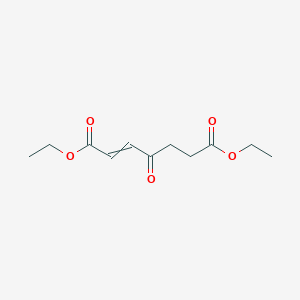
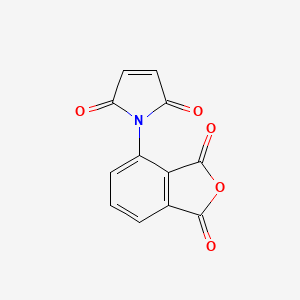
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
